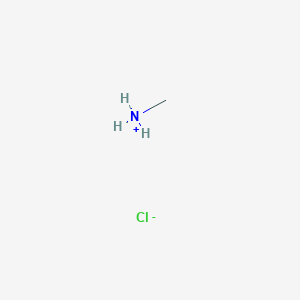

Methylaminhydrochlorid

Übersicht

Beschreibung

Methylaminhydrochlorid ist ein weißer, kristalliner Feststoff mit einem charakteristischen fischartigen Geruch, der an Ammoniak erinnert. Es ist die Hydrochloridsalzform von Methylamin, einem Derivat von Ammoniak, bei dem ein Wasserstoffatom durch eine Methylgruppe ersetzt wird. Diese Verbindung ist in Wasser und Methanol sehr gut löslich und weist starke hygroskopische Eigenschaften auf, d. h. sie nimmt leicht Feuchtigkeit aus der Umgebung auf . This compound wird hauptsächlich als Zwischenprodukt bei der Herstellung verschiedener Pestizide, Lösungsmittel und Pharmazeutika eingesetzt .

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: this compound kann durch Reaktion von Methylamingas mit Salzsäure synthetisiert werden. Diese Reaktion erzeugt eine stabile, feste Salzform, die leichter zu handhaben ist als die gasförmige Vorstufe . Eine weitere Methode beinhaltet das Erhitzen einer Mischung aus wässrigem Formaldehyd und Ammoniumchlorid, gefolgt von einer Vakuumdestillation zur Entfernung von Restwasser und Ameisensäure, wobei festes this compound zurückbleibt .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound durch Reaktion von Methylamin mit Salzsäure unter kontrollierten Bedingungen hergestellt. Die Reaktion wird typischerweise in großen Reaktoren durchgeführt, und das erhaltene Produkt wird durch Kristallisation und Vakuumdestillation gereinigt, um eine hohe Reinheit und Qualität zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Methylaminhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Zielstrukturen und Pfade aus. Es wirkt als Nukleophil in der organischen Synthese und nimmt an Substitutions- und Kondensationsreaktionen teil. In biologischen Systemen kann es an Methylierungsreaktionen beteiligt sein, die die Genexpression und die Proteinfunktion beeinflussen .

Ähnliche Verbindungen:

Ethylaminhydrochlorid: Ähnlich in der Struktur, jedoch mit einer Ethylgruppe anstelle einer Methylgruppe.

Dithis compound: Enthält zwei Methylgruppen, die an das Stickstoffatom gebunden sind.

Trithis compound: Enthält drei Methylgruppen, die an das Stickstoffatom gebunden sind.

Einzigartigkeit: this compound ist aufgrund seiner einfachen Struktur und seiner hohen Reaktivität ein vielseitiges Zwischenprodukt in verschiedenen chemischen Reaktionen. Seine starken hygroskopischen Eigenschaften und seine hohe Löslichkeit in Wasser und Methanol erhöhen seine Nutzbarkeit in industriellen und Laborumgebungen weiter .

Wirkmechanismus

Target of Action

Methylamine hydrochloride primarily targets the ammonia channel in organisms like Escherichia coli (strain K12) . This ammonia channel plays a crucial role in the transport of ammonia across the cell membrane.

Mode of Action

It’s known that methylamine can antagonize the internalization of toxins by cholinergic nerve endings . This suggests that methylamine hydrochloride may interact with its targets, leading to changes in the internalization process of certain toxins.

Biochemical Pathways

Methylamine is involved in several biochemical pathways. For instance, it’s part of the Citalopram Metabolism Pathway and the Tyrosine Metabolism . In the Tyrosine Metabolism pathway, it may be involved in the metabolism of tyrosine, an amino acid that plays a key role in protein synthesis.

Pharmacokinetics

It’s known that methylamine is rapidly absorbed through the respiratory tract and through intact skin .

Result of Action

Exposure to methylamine has been reported to cause irritation of the nasal airways . This suggests that methylamine hydrochloride may have similar effects.

Action Environment

Methylamine is a highly water-soluble gas and is often sold in the form of a 40% aqueous solution . This suggests that the action, efficacy, and stability of methylamine hydrochloride could be influenced by environmental factors such as humidity and temperature.

Biochemische Analyse

Biochemical Properties

Methylamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, methylamine and ammonia levels are reciprocally controlled by a semicarbazide-sensitive amine oxidase activity that deaminates methylamine to formaldehyde with the production of ammonia and hydrogen peroxide .

Molecular Mechanism

It is known that methylamine is a derivative of ammonia, with one hydrogen atom being replaced by a methyl group

Temporal Effects in Laboratory Settings

In laboratory settings, the preparation of methylamine hydrochloride involves the reaction of formaldehyde with ammonium chloride. The resulting colorless hydrochloride salt can be transformed into an amine by introducing a potent base, such as sodium hydroxide (NaOH)

Metabolic Pathways

Methylamine hydrochloride is involved in various metabolic pathways. For instance, it is known that methylamine production occurs during PADI4-dependent arginine demethylation

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methylamine hydrochloride can be synthesized by reacting methylamine gas with hydrochloric acid. This reaction produces a stable, solid salt form that is safer to handle than its gaseous precursor . Another method involves heating a mixture of aqueous formaldehyde and ammonium chloride, followed by vacuum distillation to remove residual water and formic acid, leaving behind solid methylamine hydrochloride .

Industrial Production Methods: In industrial settings, methylamine hydrochloride is produced by reacting methylamine with hydrochloric acid under controlled conditions. The reaction is typically carried out in large reactors, and the resulting product is purified through crystallization and vacuum distillation to ensure high purity and quality .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Methylaminhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Es reagiert mit Alkylhalogeniden unter Bildung sekundärer und tertiärer Amine.

Kondensationsreaktionen: Es nimmt an der Bildung von Amiden und Estern teil.

Säure-Base-Reaktionen: Aufgrund seiner Basizität kann es Säuren neutralisieren, um Salze zu bilden.

Häufige Reagenzien und Bedingungen:

Formaldehyd und Ammoniumchlorid: Werden bei der Synthese von this compound verwendet.

Natriumhydroxid: Wird verwendet, um this compound zurück in Methylamin umzuwandeln.

Hauptsächlich gebildete Produkte:

Sekundäre und tertiäre Amine: Durch Substitutionsreaktionen gebildet.

Amide und Ester: Durch Kondensationsreaktionen gebildet.

Vergleich Mit ähnlichen Verbindungen

Ethylamine Hydrochloride: Similar in structure but with an ethyl group instead of a methyl group.

Dimethylamine Hydrochloride: Contains two methyl groups attached to the nitrogen atom.

Trimethylamine Hydrochloride: Contains three methyl groups attached to the nitrogen atom.

Uniqueness: Methylamine hydrochloride is unique due to its simple structure and high reactivity, making it a versatile intermediate in various chemical reactions. Its strong hygroscopic properties and high solubility in water and methanol further enhance its utility in industrial and laboratory settings .

Eigenschaften

IUPAC Name |

methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMRYBIKMRVZLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

67.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deliquescent solid; [Merck Index] White crystals with an amine-like odor; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Methylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15589 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00101 [mmHg] | |

| Record name | Methylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15589 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

593-51-1 | |

| Record name | Methylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M439EX322K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

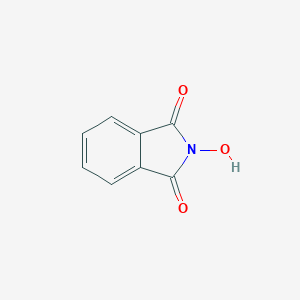

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

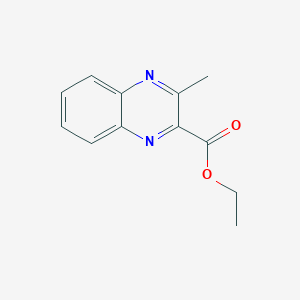

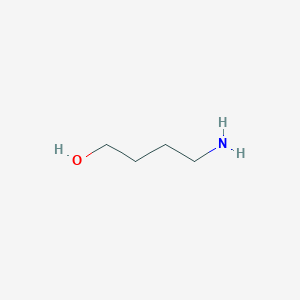

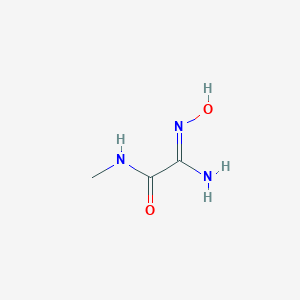

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol](/img/structure/B41918.png)

![(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B41943.png)

![[(8R,9S,13S,14S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B41948.png)